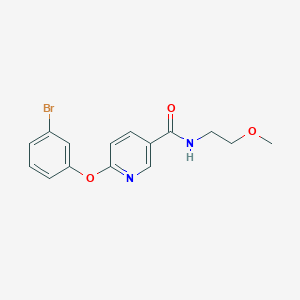![molecular formula C14H11BrF3NO2 B7550762 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B7550762.png)
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one, also known as BPTP, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. BPTP is a pyridone derivative that has been shown to have activity against certain types of cancer cells and may have potential as a therapeutic agent. In
作用機序
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one is not fully understood, but it is thought to involve inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by this compound may lead to the induction of apoptosis in cancer cells, as well as other effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro. In addition to its activity against cancer cells, this compound has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its activity against cancer cells and bacteria makes it a useful tool for studying these types of cells. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its activity against other types of cells and organisms is not well characterized.
将来の方向性
There are several future directions for research on 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one. One area of research could be the development of analogs of this compound that have improved activity and selectivity against cancer cells and other targets. Another area of research could be the elucidation of the mechanism of action of this compound, which would provide insights into its potential therapeutic applications. Additionally, more research is needed to determine the safety and toxicity of this compound, as well as its activity in vivo.
合成法
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one involves the reaction of 4-bromophenol with 2-bromoethyl trifluoroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-hydroxypyridine-3-carboxaldehyde to yield the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications, and the compound has been successfully synthesized using this method in the laboratory.
科学的研究の応用
1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one has been the subject of several scientific studies due to its potential applications in drug discovery and development. In one study, this compound was shown to have activity against certain types of cancer cells, including breast and lung cancer cells. This compound was found to induce apoptosis, or programmed cell death, in these cancer cells, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
特性
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO2/c15-10-3-5-11(6-4-10)21-9-8-19-7-1-2-12(13(19)20)14(16,17)18/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLQWOUQDXKYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(F)(F)F)CCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B7550692.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide](/img/structure/B7550699.png)

![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550718.png)

![1,3-dimethyl-6-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550730.png)
![4-[2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl]-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7550733.png)
![6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one](/img/structure/B7550751.png)

![N-[1-[[4-(3-fluorophenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-methoxybenzamide](/img/structure/B7550756.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7550764.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide](/img/structure/B7550775.png)
![N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide](/img/structure/B7550780.png)
